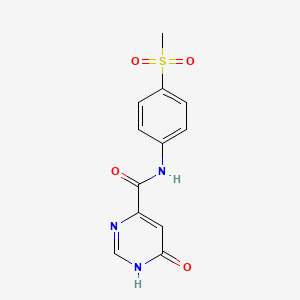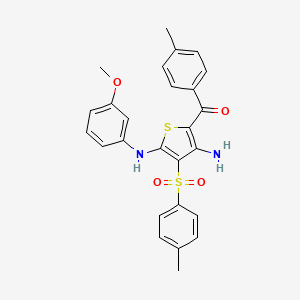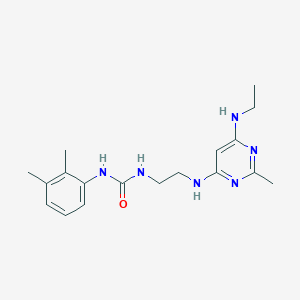![molecular formula C19H16N4O2 B3020746 6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380169-03-7](/img/structure/B3020746.png)
6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a phenyl group and an azetidinyl-pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine with a diketone or a keto-ester under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Azetidinyl-Pyridine Moiety: The azetidinyl-pyridine moiety can be synthesized by reacting pyridine-2-carboxylic acid with an azetidinone derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinone core or the azetidinyl-pyridine moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with a pyridazinone core, such as 4-chloro-5-(2-hydroxyethylamino)-3(2H)-pyridazinone.
Azetidinone Derivatives: Compounds with an azetidinone ring, such as 3-azetidinone-2-carboxylic acid.
Pyridine Derivatives: Compounds with a pyridine ring, such as 2-pyridinecarboxylic acid.
Uniqueness
6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one is unique due to its combination of a pyridazinone core with a phenyl group and an azetidinyl-pyridine moiety. This structural arrangement provides distinct chemical and biological properties that are not observed in simpler derivatives.
Properties
IUPAC Name |
6-phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18-10-9-16(14-6-2-1-3-7-14)21-23(18)15-12-22(13-15)19(25)17-8-4-5-11-20-17/h1-11,15H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZADJFQCSBRZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B3020663.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3020665.png)


![[1-(prop-2-en-1-yl)cyclohexyl]methanol](/img/structure/B3020672.png)
![7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3020675.png)
![N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)


![[(3aS,6Z,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-10-yl]methyl acetate](/img/structure/B3020681.png)
![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)


